
3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate is a complex organic compound that features a pyridine ring substituted with a methoxy group, a beta-alanine moiety, and a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of beta-alanine with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester. The pyridine ring is then introduced through a nucleophilic substitution reaction, where 2-methoxypyridine is reacted with the esterified beta-alanine under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tosylate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated pyridine derivatives, alcohols, and substituted amines or thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **3(S)-(2-methoxypyridin-5yl)-beta-alanine methyl ester
- **3(S)-(2-methoxypyridin-5yl)-beta-alanine ethyl ester
- **3(S)-(2-methoxypyridin-5yl)-beta-alanine isopropyl ester
Uniqueness
The uniqueness of 3(S)-(2-methoxypyridin-5yl)-beta-alanine tert-butyl ester tosylate lies in its combination of functional groups, which confer specific reactivity and biological activity. The tert-butyl ester group provides steric hindrance, making the compound more stable under certain conditions, while the tosylate group enhances its solubility and reactivity in nucleophilic substitution reactions .
Properties
Molecular Formula |
C20H28N2O6S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H20N2O3.C7H8O3S/c1-13(2,3)18-12(16)7-10(14)9-5-6-11(17-4)15-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8,10H,7,14H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
DJYVDYUFAMDHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CC(C1=CN=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


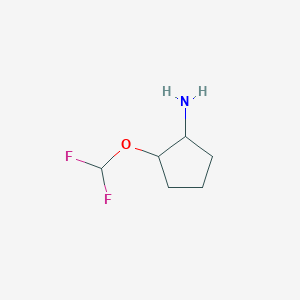
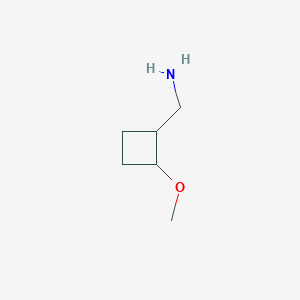
![4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole](/img/structure/B12273645.png)
![N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12273650.png)
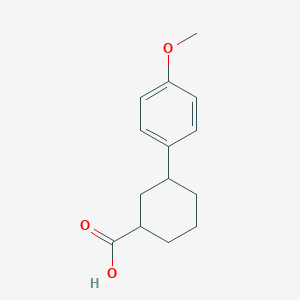

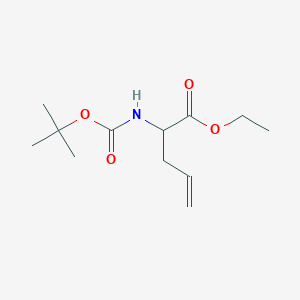
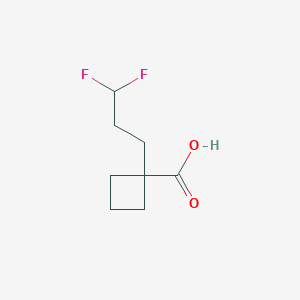
![3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12273689.png)
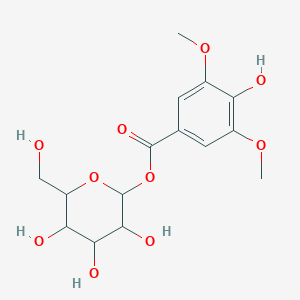
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12273713.png)
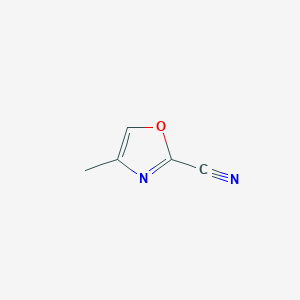
![7-{4-[5-amino-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12273727.png)

